N-allyl-2-iodobenzamide N-allyl-2-iodobenzamide
Brand Name: Vulcanchem
CAS No.: 66896-70-6
VCID: VC9760916
InChI: InChI=1S/C10H10INO/c1-2-7-12-10(13)8-5-3-4-6-9(8)11/h2-6H,1,7H2,(H,12,13)
SMILES: C=CCNC(=O)C1=CC=CC=C1I
Molecular Formula: C10H10INO
Molecular Weight: 287.10 g/mol

N-allyl-2-iodobenzamide

CAS No.: 66896-70-6

Cat. No.: VC9760916

Molecular Formula: C10H10INO

Molecular Weight: 287.10 g/mol

* For research use only. Not for human or veterinary use.

N-allyl-2-iodobenzamide - 66896-70-6

Specification

CAS No. 66896-70-6
Molecular Formula C10H10INO
Molecular Weight 287.10 g/mol
IUPAC Name 2-iodo-N-prop-2-enylbenzamide
Standard InChI InChI=1S/C10H10INO/c1-2-7-12-10(13)8-5-3-4-6-9(8)11/h2-6H,1,7H2,(H,12,13)
Standard InChI Key OLXWXYYAYYVWJV-UHFFFAOYSA-N
SMILES C=CCNC(=O)C1=CC=CC=C1I
Canonical SMILES C=CCNC(=O)C1=CC=CC=C1I

Introduction

Structural and Molecular Characteristics

N-Allyl-2-iodobenzamide possesses a molecular weight of 287.1 g/mol and an exact mass of 286.9807 g/mol . The compound’s structure is defined by the SMILES notation C=CCNC(=O)C1=CC=CC=C1I, which delineates the allyl chain (CH₂=CHCH₂) bonded to the amide nitrogen and the iodine atom at the benzene ring’s second position . The InChIKey OLXWXYYAYYVWJV-UHFFFAOYSA-N provides a unique identifier for computational and database referencing .

Table 1: Predicted Collision Cross Sections (CCS) for N-Allyl-2-iodobenzamide Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺287.98798150.7
[M+Na]⁺309.96992154.8
[M+NH₄]⁺305.01452154.3
[M-H]⁻285.97342146.6

The compound’s planar amide group and iodine’s steric bulk influence its reactivity in cross-coupling and cyclization reactions, as discussed in subsequent sections.

Synthetic Methodologies

Radical Cyclization for Benzolactam Formation

N-Allyl-2-iodobenzamide serves as a substrate in regioselective 11-endo radical cyclizations. Treatment with n-butyltin hydride (Bu₃SnH) generates aryl radicals that undergo intramolecular addition to the allyl group, yielding benzolactams . This method, validated by ¹H and ¹³C NMR spectroscopy, demonstrates high regioselectivity for 11-membered rings . For example, cyclization of N-(3-allyloxypropyl)-2-iodobenzamide produces tricyclic lactams with applications in alkaloid synthesis .

Ugi Multicomponent Reaction and Palladium-Catalyzed Cyclization

A three-step synthesis involving 2-iodobenzoic acid, allylamine, aldehydes, and isocyanides yields N-allyl-N-(2-(alkylamino)-2-oxo-1-phenylethyl)-2-iodobenzamide . Subsequent palladium-catalyzed cyclization using Pd@mFuVe nanoparticles (NPs) forms N-alkyl-2-(4-methyl-1-oxoisoquinolin-2(1H)-yl)-2-phenylacetamide derivatives . Optimized conditions (Table 2) achieve a turnover number (TON) of 1,660 and turnover frequency (TOF) of 553, highlighting the catalyst’s efficiency .

Table 2: Optimization of Cyclization Conditions for N-Allyl-2-iodobenzamide Derivatives

SolventCatalyst Loading (mol%)Yield (%)
DMF0.592
THF0.578
Ethanol0.565

Amidation of Allylamine with 2-Iodobenzoyl Chloride

Reaction of 2-iodobenzoyl chloride with allylamine in dichloromethane, mediated by triethylamine, produces N-allyl-2-iodobenzamide in high yields . This method, applicable to diverse amines, is scalable and avoids column chromatography through recrystallization .

Physicochemical and Spectroscopic Properties

Infrared (IR) Spectroscopy

The IR spectrum (SpectraBase ID: S170ug9zSo) exhibits key absorptions at 3,248 cm⁻¹ (N-H stretch), 1,657 cm⁻¹ (amide C=O), and 805 cm⁻¹ (C-I vibration) . The computed vapor-phase IR spectrum (validation score: 0.896) aligns with experimental data, confirming structural fidelity .

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, CDCl₃) signals include δ 7.85 (d, J = 8.0 Hz, 1H, aromatic), 5.78 (brs, 1H, NH), and 3.62–3.40 (m, 2H, CH₂=CHCH₂) . ¹³C NMR confirms the amide carbonyl at δ 168.5 ppm and iodine’s deshielding effect on adjacent carbons .

Applications in Organic Synthesis

Isoquinolinone Derivatives

Palladium-catalyzed cyclization of N-allyl-2-iodobenzamide derivatives yields isoquinolinones, scaffolds for kinase inhibitors and anticancer agents . The reaction’s efficiency under mild conditions (80°C, 3 h) enables rapid library synthesis .

Benzolactams and Heterocycles

Radical cyclization forms benzolactams, intermediates for macrolide antibiotics . The 11-endo selectivity contrasts with smaller rings, offering access to underexplored heterocyclic systems .

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